molecular formula C12H10ClFN2O4S2 B12593537 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- CAS No. 646040-05-3

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-

Cat. No.: B12593537
CAS No.: 646040-05-3
M. Wt: 364.8 g/mol
InChI Key: FVUJOIBYJHJQLN-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- is a sulfonamide derivative featuring a thiophene core substituted with chlorine (Cl) at position 5, a nitro group (NO₂) at position 4, and a sulfonamide group linked to a 1-(4-fluorophenyl)ethyl moiety. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry, particularly in enzyme inhibition and central nervous system (CNS) targeting. The chloro and nitro groups are electron-withdrawing substituents that likely enhance electrophilic reactivity and influence binding interactions with biological targets.

Properties

CAS No.

646040-05-3

Molecular Formula

C12H10ClFN2O4S2

Molecular Weight

364.8 g/mol

IUPAC Name

5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C12H10ClFN2O4S2/c1-7(8-2-4-9(14)5-3-8)15-22(19,20)11-6-10(16(17)18)12(13)21-11/h2-7,15H,1H3

InChI Key

FVUJOIBYJHJQLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the thiophene ring.

    Chlorination: Introduction of the chlorine atom at the desired position.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling Reaction: Coupling of the thiophene derivative with 1-(4-fluorophenyl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfone derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the primary applications of 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- is its role as an inhibitor of specific enzymes involved in disease processes.

  • Tyrosine Phosphatase Inhibition : Research indicates that compounds similar to this sulfonamide can inhibit tyrosine phosphatases, which are critical regulators in various signaling pathways. These inhibitors can potentially be used to modulate immune responses and treat autoimmune diseases by altering T cell signaling pathways .

Anticancer Properties

The compound has shown promise in anticancer research. Its structural analogs have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : By inhibiting specific kinases or phosphatases, these compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a pathway for the development of novel anticancer therapies .

Case Study 1: Antitumor Activity

A study explored the effects of thiophene derivatives on human cancer cell lines, demonstrating that compounds similar to 2-Thiophenesulfonamide significantly inhibited cell growth. The lead compound showed over 90% inhibition at micromolar concentrations against colorectal and breast cancer cell lines .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of thiophene-based compounds. It was found that these compounds could enhance the activity of immune cells by modulating tyrosine phosphorylation states, leading to improved responses against tumor cells .

Potential Therapeutic Uses

Given its biochemical properties and inhibitory capabilities, 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- holds potential for therapeutic applications in:

  • Autoimmune Disorders : By inhibiting tyrosine phosphatases, it may help regulate immune responses.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

(a) Impact of N-Substituents on Bioactivity

  • Target Compound vs. Begacestat : The target’s 4-fluorophenylethyl group enhances lipophilicity compared to Begacestat’s trifluoromethyl-hydroxymethyl substituent. This difference may reduce water solubility but improve CNS penetration, making the target compound more suitable for neurological targets .
  • Target vs. In contrast, the fluorophenyl group in the target compound may prioritize selectivity for enzymes like carbonic anhydrases or kinases .

(b) Role of Halogen and Nitro Groups

  • Chlorine at position 5 is conserved across all thiophenesulfonamides (Table 1), suggesting its critical role in stabilizing molecular conformation or binding via hydrophobic interactions.

(c) Crystallographic and Conformational Insights

  • highlights that fluorophenyl-containing compounds (e.g., chalcones) exhibit dihedral angles between aromatic rings ranging from 7.14°–56.26°, influencing molecular rigidity. The target compound’s fluorophenylethyl group may adopt similar conformational flexibility, affecting binding pocket compatibility .

Biological Activity

Carbonic Anhydrase Inhibition

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- has demonstrated significant inhibitory activity against carbonic anhydrase (CA) isoenzymes, particularly human carbonic anhydrase I and II (hCA-I and hCA-II) .

Inhibition Kinetics

The compound exhibits noncompetitive inhibitory properties on both hCA-I and hCA-II isoenzymes . The inhibition parameters are as follows:

IsoenzymeIC50Ki
hCA-I69 nM - 70 µM66.49 ± 17.15 nM - 234.99 ± 15.44 µM
hCA-II23.4 nM - 1.405 µM74.88 ± 20.65 nM - 38.04 ± 12.97 µM

These results indicate that the compound is a potent inhibitor of both isoenzymes, with slightly higher potency against hCA-II.

Molecular docking studies have revealed that the sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes . The compound interacts with the enzyme outside the catalytic active site, which explains its noncompetitive inhibition mechanism.

Antimicrobial Activity

While specific data for 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- is not available, thiophene-based sulfonamides, in general, have shown promising antimicrobial activity .

Antibacterial Properties

Thiophene derivatives have demonstrated high antimicrobial activity against various microbial infections . For instance, some thienopyridine derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainCompoundActivity
B. subtilis (Gram+)25a, 25bRemarkable
S. aureus (Gram+)25a, 25bRemarkable
E. coli (Gram-)25a, 25bRemarkable
S. typhi (Gram-)25a, 25bRemarkable

The presence of electron-withdrawing groups, such as the p-bromophenyl group, slightly hampered the antibacterial activity .

Structure-Activity Relationship

The biological activity of 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- is influenced by its structural features:

  • The sulfonamide group is crucial for carbonic anhydrase inhibition .
  • The thiophene ring contributes to the compound's overall activity and influences its orientation within the enzyme's active site .
  • The chloro and nitro substituents on the thiophene ring likely affect the compound's electronic properties and its interactions with target proteins.
  • The fluorophenyl group may contribute to the compound's lipophilicity and its ability to penetrate cellular membranes.

Potential Therapeutic Applications

Based on its biological activity profile, 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- and similar compounds may have potential applications in:

  • Treatment of glaucoma and other disorders related to carbonic anhydrase activity .
  • Development of novel antimicrobial agents .
  • Potential anticancer applications, as some thiophene-based compounds have shown cytotoxic activity against various cancer cell lines .

Q & A

Basic Question: What are the recommended synthetic pathways for 2-thiophenesulfonamide derivatives, and how can structural confirmation be achieved?

Methodological Answer:
Synthesis typically involves sequential functionalization of the thiophene ring. For nitro and sulfonamide groups, nitration (e.g., HNO₃/H₂SO₄) and sulfonation (e.g., chlorosulfonic acid) are standard. The 4-fluorophenyl ethylamine moiety can be introduced via nucleophilic substitution or reductive amination. Post-synthesis, confirm structure using:

  • NMR (¹H/¹³C, DEPT-135 for nitrogens ),
  • IR (S=O stretches at ~1350-1150 cm⁻¹),
  • Mass Spectrometry (HRMS for molecular ion verification).
    For purity, use HPLC with UV detection (λ ~254 nm) .

Basic Question: How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:
Prioritize target-specific assays based on structural analogs (e.g., sulfonamide inhibitors). Examples:

  • Enzyme Inhibition : Measure IC₅₀ using kinetic assays (e.g., fluorogenic substrates for hydrolases).
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) with confocal microscopy .
  • Cytotoxicity : MTT assay in cancer/normal cell lines (e.g., HeLa, HEK293). Include positive controls (e.g., doxorubicin) .

Advanced Question: What mechanistic studies are suitable to elucidate its potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., EGFR or MAPK). Validate with mutagenesis studies on key binding residues .
  • Kinetic Analysis : Pre-steady-state kinetics (stopped-flow) to determine inhibition mode (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Meta-Analysis : Normalize data using standardized metrics (e.g., pIC₅₀) and assess variables (cell type, assay conditions) .
  • Replication Studies : Reproduce experiments under controlled conditions (e.g., same buffer pH, temperature).
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) or thermal shift assays .

Advanced Question: What computational methods predict its environmental fate or metabolic pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry (Gaussian 16) to predict hydrolysis/oxidation sites .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (Amber/NAMD) .
  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives .

Basic Question: What analytical techniques characterize its stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and neutral buffers. Monitor via:
    • HPLC-MS/MS (degradant identification),
    • UV-Vis Spectroscopy (λ shifts indicate structural changes) .

Advanced Question: How to investigate regioselectivity in its electrophilic substitution reactions?

Methodological Answer:

  • Isotopic Labeling : Use ²H/¹³C isotopes to track substituent orientation in NMR.
  • Theoretical Mapping : Calculate Fukui indices (Gaussian) to identify nucleophilic/electrophilic sites .
  • Competitive Experiments : Compare yields under varying catalysts (e.g., FeCl₃ vs. AlCl₃) .

Advanced Question: How to design comparative studies against structurally related sulfonamides?

Methodological Answer:

  • Structural Clustering : Group analogs by substituents (e.g., nitro vs. amino) using ChemAxon or RDKit.
  • Bioactivity Heatmaps : Visualize IC₅₀ trends across targets (e.g., kinases vs. GPCRs) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity .

Basic Question: What protocols assess its potential as a fluorescent probe?

Methodological Answer:

  • Fluorescence Quenching : Titrate with biomacromolecules (BSA, DNA) and measure λ emission shifts.
  • Quantum Yield Calculation : Compare with reference fluorophores (e.g., fluorescein) .
  • Two-Photon Absorption : Use femtosecond lasers for deep-tissue imaging potential .

Advanced Question: How to optimize its solubility without compromising bioactivity?

Methodological Answer:

  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) via solvent-drop grinding .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles; characterize release kinetics (DLS, TEM) .

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